N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide
Description
This compound features a polycyclic framework comprising a benzo[d]thiazole ring fused with a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 6-Acetyl group: Enhances metabolic stability and modulates electron density within the bicyclic system.
- Benzo[d]thiazole moiety: A heteroaromatic system known for its role in DNA intercalation and enzyme inhibition, particularly in anticancer and antimicrobial agents .
The compound’s design likely targets nucleic acid-processing enzymes, such as apurinic/apyrimidinic endonuclease 1 (APE1), given structural similarities to known inhibitors .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S2/c1-16(32)31-12-11-19-24(15-31)36-28(25(19)27-29-21-9-5-6-10-23(21)35-27)30-26(33)20-13-17-7-3-4-8-18(17)14-22(20)34-2/h3-10,13-14H,11-12,15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJVAQYFBHYZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6C=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-methoxynaphthalene-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function. This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and eventually causing cell death.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to determine its bioavailability.
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis cells. By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound weakens the bacterium’s defenses, leading to cell death. This makes the compound a potential candidate for the development of new anti-tubercular drugs.
Biological Activity
The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article focuses on its biological activity, synthesizing findings from diverse studies and presenting them in a structured manner.
Molecular Characteristics
- Molecular Formula : C21H23N3O2S2
- Molecular Weight : 413.6 g/mol
- IUPAC Name : N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]pentanamide
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . A review indicated that various benzothiazole-based compounds exhibit significant inhibitory activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from benzothiazole showed minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL against various bacterial strains .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively documented. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For example, a series of benzothiazole-based compounds were shown to inhibit cell proliferation in various cancer cell lines with IC50 values indicating potent activity .
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, it is believed that the compound may inhibit certain kinases involved in these pathways, leading to increased apoptosis in malignant cells .
Synthesis and Evaluation
A detailed study on the synthesis of benzothiazole derivatives revealed that modifications at the acetyl and methoxy positions significantly affect their biological activity. The introduction of different substituents can enhance or diminish the antimicrobial and anticancer properties of these compounds .
Comparative Analysis of Biological Activity
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This table summarizes the antimicrobial efficacy of related compounds, demonstrating how structural variations influence their effectiveness against specific pathogens.
Chemical Reactions Analysis
Hydrolysis of the Acetyl Group
The acetyl group at the C6 position undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.
Nucleophilic Substitution at the Benzothiazole Ring
The electron-deficient benzothiazole moiety undergoes nucleophilic substitution at the C2 position.
Oxidation of the Thiophene Ring
The tetrahydrothieno-pyridine system undergoes oxidation to form sulfones or sulfoxides.
Demethylation of the Methoxy Group
The 3-methoxy group on the naphthamide undergoes demethylation under strong acidic conditions.
| Reaction Type | Conditions/Reagents | Products | Key Findings |
|---|---|---|---|
| Acidic Demethylation | 48% HBr in AcOH, 120°C, 6 hours | 3-Hydroxy-2-naphthamide derivative | Quantitative conversion achieved; product characterized via FT-IR. |
Amide Bond Reactivity
The naphthamide bond participates in hydrolysis and coupling reactions.
Reduction of the Tetrahydrothieno-Pyridine Ring
Catalytic hydrogenation reduces the unsaturated bonds in the tetrahydrothieno-pyridine system.
| Reaction Type | Conditions/Reagents | Products | Key Findings |
|---|---|---|---|
| Hydrogenation | H (1 atm), Pd/C, MeOH, 6 hours | Fully saturated thieno-pyridine derivative | Improved metabolic stability observed in pharmacokinetic studies. |
Research Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons:
Core Structure Variations: The tetrahydrothieno[2,3-c]pyridine core in the target compound and Compound 3 provides conformational rigidity, favoring enzyme active-site binding. In contrast, quinoxaline-based analogues (e.g., 4a) exhibit planar aromatic systems suited for intercalation but may lack selectivity . Benzothiazole derivatives (e.g., EU Patent compounds) prioritize metabolic stability via electron-withdrawing groups (e.g., CF₃) but may reduce solubility .
Substituent Effects: 6-Acetyl vs. 3-Methoxy-2-naphthamide vs. Acetamide: The naphthamide group increases aromatic surface area, likely enhancing DNA/enzyme binding but reducing aqueous solubility relative to simpler acetamides .
Biological Activity :
- Compound 3 demonstrates µM-level APE1 inhibition and synergism with alkylating agents, suggesting the target compound may share similar mechanisms .
- Triazole-naphthalene acetamides (e.g., 6b) lack reported enzyme inhibition data but show structural motifs associated with antimicrobial activity .
Pharmacokinetics :
- The 3-methoxy-2-naphthamide group in the target compound may prolong half-life due to increased protein binding but could limit blood-brain barrier penetration compared to smaller substituents in Compound 3 .
- EU Patent compounds with trifluoromethyl groups exhibit improved metabolic stability but may require formulation aids for solubility .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The benzo[d]thiazole ring is critical for APE1 inhibition, as seen in Compound 3 . Substitutions at the 6-position (acetyl vs. isopropyl) modulate steric and electronic effects. The tetrahydrothieno[2,3-c]pyridine core’s saturation may reduce toxicity compared to fully aromatic systems (e.g., quinoxalines) .
Synthetic Challenges :
Future Directions :
- Evaluate the target compound’s APE1 inhibition potency and synergy with chemotherapeutics.
- Optimize solubility via prodrug strategies (e.g., phosphate esterification of the naphthamide group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
